molecular formula C13H14ClNO3S B7541108 1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxylic acid

1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxylic acid

Cat. No. B7541108
M. Wt: 299.77 g/mol
InChI Key: VEQDMTUARIFNKE-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids. This compound has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxylic acid has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of 1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxylic acid is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain kinases, which play a role in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a number of biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to inhibit the growth of tumor cells and the replication of certain viruses. In addition, this compound has been shown to modulate certain neurotransmitter systems, which may be relevant to its potential use in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxylic acid in lab experiments is its well-established synthesis method. This compound can be synthesized in a relatively straightforward manner using commercially available starting materials. Another advantage is its broad range of potential applications in scientific research. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxylic acid. One area of research is the further elucidation of its mechanism of action. This may involve the identification of specific enzymes and signaling pathways that are targeted by this compound. Another area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to explore the potential use of this compound in the treatment of neurodegenerative disorders and other diseases.

Synthesis Methods

The synthesis of 1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxylic acid can be achieved through a multi-step process. The first step involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperidine to form the corresponding amide. Finally, the amide is subjected to a Horner-Wadsworth-Emmons reaction to produce the desired compound.

properties

IUPAC Name

1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S/c14-11-3-1-10(19-11)2-4-12(16)15-7-5-9(6-8-15)13(17)18/h1-4,9H,5-8H2,(H,17,18)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQDMTUARIFNKE-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C=CC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)O)C(=O)/C=C/C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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